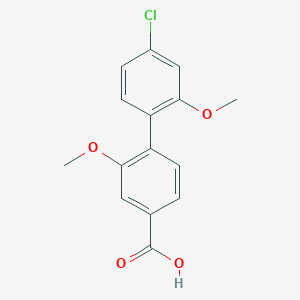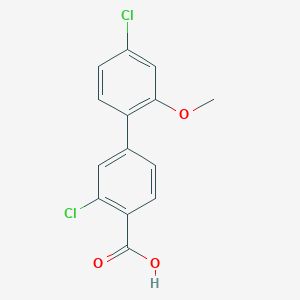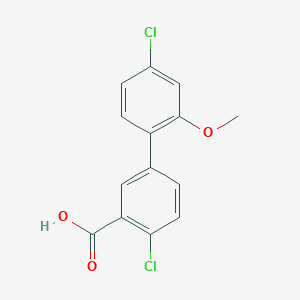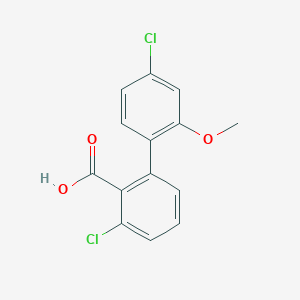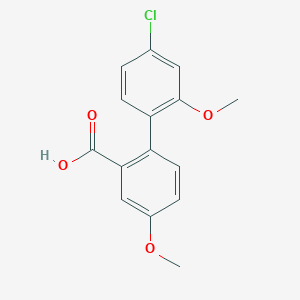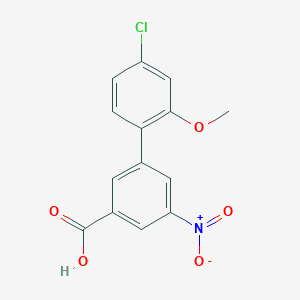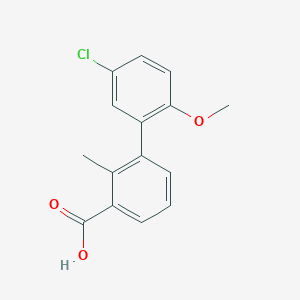
4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, or 4-CMCB, is a halogenated phenylbenzoic acid that has been used in scientific research for various applications. It is a white crystalline powder that is soluble in methanol, ethanol, and acetone. 4-CMCB has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-CMCB has been used in scientific research to study the effects of halogenated phenylbenzoic acids on various biochemical and physiological processes. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-CMCB has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters dopamine and norepinephrine.
Mechanism of Action
4-CMCB is believed to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. It is also believed to inhibit the activity of acetylcholinesterase (AChE) by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Finally, it is believed to inhibit the activity of monoamine oxidase (MAO) by binding to the active site of the enzyme and preventing the breakdown of dopamine and norepinephrine.
Biochemical and Physiological Effects
4-CMCB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in inflammation and cancer. It has also been shown to inhibit the activity of acetylcholinesterase (AChE) and increase the levels of acetylcholine, which is involved in learning and memory. Finally, it has been shown to inhibit the activity of monoamine oxidase (MAO) and increase the levels of dopamine and norepinephrine, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
4-CMCB has several advantages for laboratory experiments. It is a white crystalline powder that is soluble in common organic solvents, making it easy to work with. It is also relatively inexpensive and can be synthesized in the laboratory. However, 4-CMCB also has several limitations. It is a halogenated compound, which can be toxic and can cause skin irritation. In addition, it is not approved for human or animal use, and its effects on humans and animals are not fully understood.
Future Directions
There are several potential future directions for research on 4-CMCB. One potential direction is to further study its effects on cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). Another potential direction is to study its effects on other enzymes and biochemical processes. Additionally, research could be done to determine its potential therapeutic applications, as well as its potential toxicity in humans and animals. Finally, research could be done to develop more efficient methods of synthesizing 4-CMCB.
Synthesis Methods
4-CMCB can be synthesized through a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-chloro-2-methoxyphenyl bromide. The second step involves the reaction of 4-chloro-2-methoxyphenyl bromide with sodium hydroxide in acetic acid to form 4-chloro-2-methoxyphenol. The third step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-CMCB.
properties
IUPAC Name |
4-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNICYVLFXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691090 |
Source


|
| Record name | 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-65-8 |
Source


|
| Record name | 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




